Aqueous Solubility at 25°C: α-CD vs. β-CD vs. γ-CD
α-Cyclodextrin exhibits an aqueous solubility of approximately 145 g/L at 25°C, representing an approximately 8.1-fold higher solubility than β-cyclodextrin (~18 g/L) and approximately 38% lower solubility than γ-cyclodextrin (~232 g/L) [1]. This solubility advantage relative to β-CD is critical for parenteral formulations where high host concentrations are required to achieve therapeutically effective drug loading without precipitation [2]. The lower solubility of α-CD relative to γ-CD is offset by α-CD's smaller cavity size, which confers greater selectivity for small-molecule guests.
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | ~145 g/L (~14.5 g/100 mL) |
| Comparator Or Baseline | β-CD: ~18 g/L (~1.8 g/100 mL); γ-CD: ~232 g/L (~23.2 g/100 mL) |
| Quantified Difference | α-CD solubility = 8.1× β-CD; α-CD solubility = 0.62× γ-CD |
| Conditions | Aqueous solution, 25°C, neutral pH |
Why This Matters
The 8.1-fold solubility differential between α-CD and β-CD directly determines the upper concentration limit for host–guest complexation in aqueous media, making α-CD the superior choice for applications requiring high dissolved host concentrations.
- [1] Poulson BG, Alsulami QA, Sharfalddin A, et al. Cyclodextrins: Structural, chemical, and physical properties, and applications. Pharmaceuticals. 2025;18(10):1592. doi:10.3390/ph18101592 View Source
- [2] Sabatini M, Comuzzi C, Di Pietro S, et al. Cyclodextrins: Assessing the impact of cavity size, occupancy, and substitutions on cytotoxicity and cholesterol homeostasis. International Journal of Molecular Sciences. 2025;26(23):11682. doi:10.3390/ijms262311682 View Source
